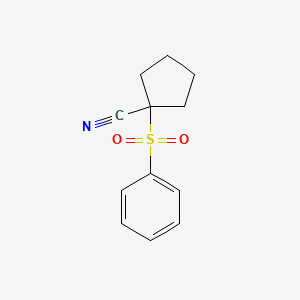

1-(Phenylsulfonyl)cyclopentanecarbonitrile

Descripción general

Descripción

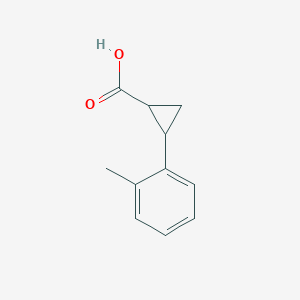

1-(Phenylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 . It is used for research purposes .

Molecular Structure Analysis

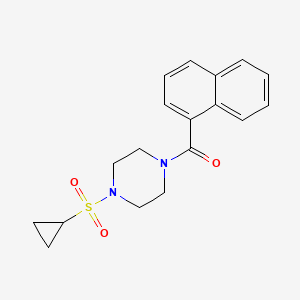

The molecular structure of this compound is represented by the formula C12H13NO2S . The compound consists of a cyclopentane ring attached to a carbonitrile group and a phenylsulfonyl group .Aplicaciones Científicas De Investigación

Cyclopentannulation and Organic Synthesis

- Cyclopentannulation : The compound is used in reactions for cyclopentannulation, providing a method to synthesize cyclopentannulated products with good yields. This process involves specific reactions that enable the construction of complex molecular frameworks useful in organic synthesis and medicinal chemistry (Lombaert et al., 1986).

- Nucleophilic Addition Reactions : It undergoes nucleophilic addition reactions to afford various substituted products, showcasing its versatility in organic transformations (Pelkey et al., 1999).

Antimicrobial Agents

- Synthesis of Antimicrobial Agents : Research has explored its application in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potential as antimicrobial agents. This synthesis pathway highlights its importance in the development of new treatments (Darwish et al., 2014).

Molecular Structure Synthesis

- Dearomatizing Cyclization : The phenylsulfonyl group aids in dearomatizing cyclization of organolithiums onto aromatic rings, crucial for synthesizing complex structures like the podophyllotoxin skeleton (Clayden et al., 2003).

- 1,3-Dipolar Cycloaddition : Its derivatives participate in 1,3-dipolar cycloadditions with nitrile oxides, leading to the synthesis of isoxazolines and β-hydroxyketones, emphasizing its utility in creating enantiomerically pure compounds (Blas et al., 1995).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMRZDFZKLOELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)